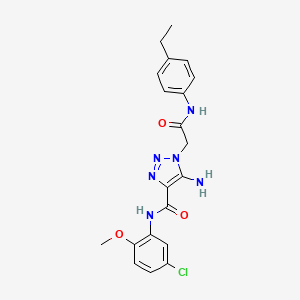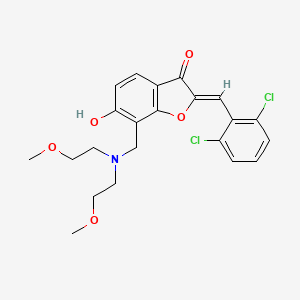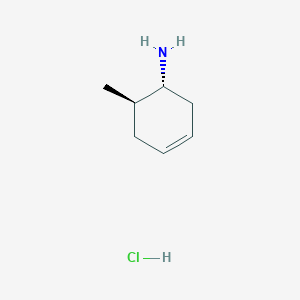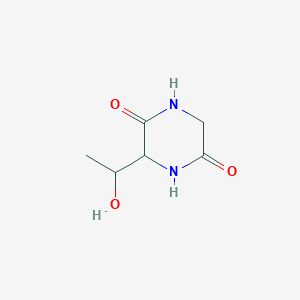
3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)pyridine dihydrochloride, also known by its CAS Number 1236791-61-9, is a chemical compound with a molecular weight of 207.1 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of azetidine derivatives has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of 3-(Azetidin-3-yl)pyridine dihydrochloride is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
3-(Azetidin-3-yl)pyridine dihydrochloride is a solid substance stored at room temperature . It has a molecular weight of 207.1 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study detailed the synthesis of a novel azetidine derivative, specifically focusing on (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, whose structure was confirmed using IR, 1H NMR, Mass, and chemical methods. This compound exhibited acceptable antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).
Stereoselective Synthesis and Ring Transformation
- Research on 2-(2-mesyloxyethyl)azetidines showcased their reactivity with different nucleophiles, leading to the stereoselective preparation of various 4-substituted piperidines. This process involved the use of transient 1-azoniabicyclo[2.2.0]hexanes and offers a new approach to synthesizing 3,4-disubstituted piperidines, demonstrating the versatility of azetidine derivatives in medicinal chemistry (Karen Mollet et al., 2011).
Antimicrobial Screening of Azetidine Derivatives
- A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid was synthesized and exhibited excellent antibacterial and antifungal activities. This study illustrates the potential of azetidine derivatives as templates for developing new antimicrobial agents (A. Ayyash, H. Q. A. Habeeb, 2019).
Applications in Drug Discovery
- The Minisci reaction was utilized for introducing oxetane or azetidine into heteroaromatic systems, demonstrating the utility of azetidine derivatives in the synthesis of compounds with significant roles in drug discovery. Such derivatives have been incorporated into marketed drugs and compounds with potential therapeutic applications (M. Duncton et al., 2009).
Antitubercular and Antioxidant Activities
- Azetidinone analogues have been synthesized and assessed for their antioxidant, in vitro antimicrobial, and antitubercular activities. This highlights the diverse biological activities associated with azetidine derivatives and their potential in the treatment and prevention of various diseases (M. Chandrashekaraiah et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(azetidin-3-yl)-2-bromopyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRVGXEWDYUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)


![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)


![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)
![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)